N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide
Description
This compound is an oxalamide derivative featuring a benzo[d]thiazole-substituted piperidine core and a 4-isopropylphenyl group. The benzo[d]thiazole moiety is a heterocyclic aromatic system known for its bioactivity in antiviral and antimicrobial contexts .
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-16(2)18-7-9-19(10-8-18)26-23(30)22(29)25-15-17-11-13-28(14-12-17)24-27-20-5-3-4-6-21(20)31-24/h3-10,16-17H,11-15H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTRDNDFGMLPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide, a compound characterized by its complex chemical structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 436.6 g/mol. The structural features include:
- Benzo[d]thiazole moiety : Implicated in various biological activities.
- Piperidine ring : Known for its role in pharmacological properties.
- Oxalamide group : Enhances interactions with biological targets.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that it can inhibit pyroptotic cell death and reduce interleukin 1 beta levels, suggesting its potential in treating inflammatory diseases.
2. Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies indicate cytotoxic effects against leukemia and solid tumor-derived cell lines, highlighting its potential as an anti-tumor agent . The benzo[d]thiazole derivatives have shown marked cytotoxicity, with some compounds demonstrating growth inhibition in drug-resistant cancer models .
The biological mechanisms underlying the activity of this compound involve selective binding to receptors involved in inflammatory pathways. This selectivity may enhance its efficacy while minimizing side effects associated with non-selective agents.
Case Studies
A series of studies have explored the pharmacological profile of this compound:
Comparison with Similar Compounds
Structural Analogues from Antiviral Studies ()
Compounds 13 , 14 , and 15 in share the oxalamide scaffold but differ in substituents:
- Compound 13 : Features a 4-chlorophenyl group and a benzo[d]thiazol-2-yl-piperidine core. The chloro substituent is electron-withdrawing, which may enhance binding to hydrophobic pockets in viral targets like HIV gp120 .
- Target Compound : The 4-isopropylphenyl group is electron-donating and more lipophilic, likely improving bioavailability but possibly reducing binding affinity compared to chloro derivatives.
The higher lipophilicity (logP) of the target compound’s isopropyl group may enhance blood-brain barrier penetration but could also increase metabolic susceptibility to oxidation .
Antimicrobial Oxalamides ()
The GMC series (e.g., GMC-3: N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) replaces the benzo[d]thiazole-piperidine unit with an isoindoline-1,3-dione ring. This polar, planar group may facilitate π-stacking with bacterial DNA or enzymes but reduces cell permeability compared to the target compound’s nonplanar piperidine-thiazole system .
Metabolic Stability ()
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) undergoes rapid hepatic metabolism without amide hydrolysis, suggesting that bulky substituents (e.g., dimethoxybenzyl) protect the oxalamide core . The target compound’s 4-isopropylphenyl group may similarly shield the amide bond, though its larger size could slow metabolism compared to smaller groups like pyridin-2-yl.
Physicochemical Properties of Heterocyclic Derivatives (–9)
- : A thiophene-sulfonyl-piperidine oxalamide (C22H29N3O5S2, MW 479.6) has higher molecular weight and sulfur content, which may improve solubility via sulfonyl groups but increase metabolic liability .
- : An isoxazole-tetrahydropyran hybrid (C16H24N4O4, MW 336.39) is smaller and less lipophilic, favoring renal excretion over tissue penetration .
| Property | Compound | Target Compound |
|---|---|---|
| Heterocycle | Thiophene-sulfonyl | Benzo[d]thiazole |
| Molecular Weight | 479.6 | ~450–470 (estimated) |
| Key Interactions | Sulfonyl H-bonding | Thiazole π-stacking/metal binding |
Key Research Findings
Substituent Effects : Chlorophenyl groups () enhance target binding via electron-withdrawing effects, while isopropylphenyl (target compound) improves lipophilicity and bioavailability.
Metabolic Trends : Bulky aryl groups (e.g., isopropyl, dimethoxybenzyl) protect against amide hydrolysis but may slow hepatic clearance .
Bioactivity : Benzo[d]thiazole-piperidine cores (target compound, ) are associated with antiviral activity, whereas isoindoline-diones () favor antimicrobial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
